molecular formula C3H10IN B1382284 Isopropylamine Hydroiodide CAS No. 66735-20-4

Isopropylamine Hydroiodide

Cat. No.: B1382284
CAS No.: 66735-20-4
M. Wt: 187.02 g/mol
InChI Key: VMLAEGAAHIIWJX-UHFFFAOYSA-N
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Description

Isopropylamine Hydroiodide is an organoiodine compound with the molecular formula CH6IN. It is a colorless, crystalline solid that is soluble in water and ethanol. This compound is a derivative of iodine and isopropylamine, and it has a wide range of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylamine Hydroiodide can be synthesized by reacting isopropylamine with hydroiodic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:

(CH3)2CHNH2+HI(CH3)2CHNH3I(CH_3)_2CHNH_2 + HI \rightarrow (CH_3)_2CHNH_3I (CH3​)2​CHNH2​+HI→(CH3​)2​CHNH3​I

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled environments to ensure consistency and quality. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Isopropylamine Hydroiodide undergoes various chemical reactions typical of alkyl amines. These include:

    Protonation: The compound can be protonated to form a positively charged ammonium ion.

    Alkylation: It can react with alkyl halides to form secondary or tertiary amines.

    Acylation: It can react with acyl chlorides to form amides.

    Condensation with Carbonyls: It can undergo condensation reactions with carbonyl compounds to form imines or enamines.

Common Reagents and Conditions:

    Protonation: Hydrochloric acid or sulfuric acid.

    Alkylation: Alkyl halides under basic conditions.

    Acylation: Acyl chlorides in the presence of a base.

    Condensation: Carbonyl compounds under acidic or basic conditions.

Major Products:

    Protonation: Isopropylammonium ion.

    Alkylation: Secondary or tertiary amines.

    Acylation: Amides.

    Condensation: Imines or enamines.

Scientific Research Applications

Isopropylamine Hydroiodide has several applications in scientific research and industry:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and amides.

    Biology: It is used in the modification of biomolecules and in the study of enzyme mechanisms.

    Industry: It is used in the production of herbicides, pesticides, and other agrochemicals

Comparison with Similar Compounds

    Isopropylamine: A primary amine with similar reactivity but without the iodine component.

    Propylamine: Another primary amine with a slightly different structure and reactivity.

    Diisopropylamine: A secondary amine with different steric and electronic properties.

Uniqueness: Isopropylamine Hydroiodide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as increased reactivity and the ability to participate in halogen bonding. This makes it particularly useful in specific applications where these properties are advantageous .

Properties

IUPAC Name

propan-2-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.HI/c1-3(2)4;/h3H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLAEGAAHIIWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66735-20-4
Record name Isopropylamine Hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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